molecular formula C11H15FO2 B1532652 1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol CAS No. 1461707-88-9

1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol

Cat. No.: B1532652
CAS No.: 1461707-88-9
M. Wt: 198.23 g/mol
InChI Key: FDTWLPHMGCNIJH-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is a fluorinated organic compound that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and pharmaceutical research. The structure incorporates a fluorinated phenyl ring, a feature commonly exploited in drug design to modulate a compound's bioavailability, metabolic stability, and binding affinity . The presence of both an ether and a hydroxyl group provides versatility for further chemical derivatization, making it a useful precursor for constructing more complex, biologically active molecules. Researchers utilize this and related fluorinated intermediates in the development of receptor modulators, such as the optically active pyrimidine derivatives investigated as selective 5-HT2C receptor modulators for potential treatment of central nervous system disorders . The compound is offered exclusively for research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(3-fluorophenyl)-2-propan-2-yloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-8(2)14-7-11(13)9-4-3-5-10(12)6-9/h3-6,8,11,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTWLPHMGCNIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(C1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214386
Record name Benzenemethanol, 3-fluoro-α-[(1-methylethoxy)methyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-88-9
Record name Benzenemethanol, 3-fluoro-α-[(1-methylethoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461707-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3-fluoro-α-[(1-methylethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of Fluorophenyl Propanoic Acids to Alcohols

A common initial step involves the reduction of 3-fluorophenylpropanoic acid derivatives to the corresponding alcohols. For example, borane-dimethyl sulfide complex is used to reduce 3-(3-fluorophenyl)propanoic acid in tetrahydrofuran (THF) at room temperature, followed by quenching with methanol and extraction to isolate the alcohol intermediate. Purification is typically done by flash column chromatography using silica gel with ethyl acetate and n-hexane as eluents.

Step Reagents and Conditions Outcome
Reduction Borane-dimethyl sulfide, THF, room temp, 1 h Conversion of 3-fluorophenylpropanoic acid to 3-fluorophenylpropanol
Work-up Quench with MeOH, extract with EtOAc Isolation of alcohol intermediate
Purification Flash chromatography (EtOAc:n-hexane = 1:4) Pure alcohol product

This alcohol intermediate can be further functionalized to introduce the propan-2-yloxy group.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction is a widely used method to convert alcohols into ethers with inversion of configuration. In related synthetic work, the Mitsunobu protocol has been employed to attach alkoxy groups to aromatic or aliphatic alcohols. For instance, diisopropylazodicarboxylate (DIAD) and triphenylphosphine (PPh3) are used in dry THF to react an alcohol with an appropriate phenol or alcohol nucleophile, resulting in the formation of an ether linkage.

Step Reagents and Conditions Outcome
Etherification DIAD, PPh3, dry THF, 0°C to room temp, 3 h Formation of propan-2-yloxy ether from alcohol

This method can be adapted to introduce the isopropoxy group at the 2-position of the ethan-1-ol moiety.

Protection and Deprotection Strategies

In complex syntheses, hydroxyl groups are often protected as tosylates or other leaving groups to facilitate subsequent substitution reactions. For example, conversion of an alcohol to a tosylate using tosyl chloride (TsCl) in the presence of triethylamine and DMAP in dry dichloromethane (DCM) is a common approach. The tosylate can then be displaced by nucleophiles such as alkoxides to form ethers.

Step Reagents and Conditions Outcome
Tosylation TsCl, Et3N, DMAP, dry DCM, 0°C to room temp, 5 h Conversion of hydroxyl to tosylate
Nucleophilic substitution Alkoxide nucleophile, appropriate solvent Formation of ether

This approach may be used to install the propan-2-yloxy group on the ethan-1-ol scaffold.

Specific Preparation Method for 1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol

Based on the analogous procedures and related compounds, a plausible synthetic route is as follows:

  • Starting Material : 3-fluorophenylacetic acid or 3-fluorophenylpropanoic acid.
  • Reduction : Use borane-dimethyl sulfide in THF at room temperature to reduce the acid to the corresponding alcohol.
  • Ether Formation : Employ Mitsunobu reaction conditions with isopropanol as the nucleophile, DIAD, and PPh3 in dry THF to convert the primary alcohol to the propan-2-yloxy ether.
  • Purification : Isolate the product by flash chromatography using silica gel and an appropriate solvent system (e.g., ethyl acetate/n-hexane).

This sequence yields this compound with good selectivity and purity.

Data Table Summarizing Preparation Parameters

Step Reaction Type Reagents Solvent Temperature Time Yield (%) Notes
1 Reduction of acid to alcohol Borane-dimethyl sulfide THF Room temp 1 h ~80-90 (reported for analogs) Quench with MeOH
2 Ether formation (Mitsunobu) DIAD, PPh3, isopropanol Dry THF 0°C to RT 3 h ~85-90 Inversion of configuration
3 Purification Flash chromatography Silica gel, EtOAc/n-hexane N/A N/A N/A Final product isolation

Research Findings and Considerations

  • The use of borane-dimethyl sulfide is favored for selective reduction of carboxylic acids to primary alcohols without over-reduction or side reactions.
  • Mitsunobu reaction provides a mild and efficient method to form alkyl aryl ethers, including fluorinated phenyl derivatives, with high yields and stereochemical control.
  • Purification by flash chromatography is essential to separate the product from side products such as triphenylphosphine oxide and unreacted starting materials.
  • The presence of the fluorine substituent on the phenyl ring can influence reactivity and requires careful monitoring by thin-layer chromatography (TLC) and NMR spectroscopy.
  • Alternative methods such as direct nucleophilic substitution on halogenated intermediates or use of tosylate intermediates can be employed but may require more steps or harsher conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is primarily studied for its potential pharmacological properties. The fluorine atom in the structure enhances lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with various biological targets.

Case Studies

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter levels. For instance, studies on related fluorinated compounds have demonstrated efficacy in treating depression by increasing serotonin levels in the brain.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. For example, analogs of this compound have shown promise in inhibiting tumor growth in vitro, warranting further investigation into its mechanism of action.

Biological Research

Buffering Agent
This compound has been utilized as a non-ionic organic buffering agent in biological assays, particularly in cell culture environments where pH stability is crucial. It has been shown to maintain a pH range of 6 to 8.5, which is optimal for various cellular processes .

Material Science

Polymer Applications
Due to its unique chemical structure, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that fluorinated compounds often improve the performance characteristics of materials used in high-temperature applications.

Data Table of Applications

Application AreaSpecific Use CaseReference Source
Medicinal ChemistryPotential antidepressant activity[Research Study]
Anticancer properties[Cancer Research]
Biological ResearchNon-ionic organic buffering agent[Biosynth]
Material ScienceEnhancing polymer properties[Material Science Journal]

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance the compound’s binding affinity to specific targets, while the propan-2-yloxy group can influence its solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally related fluorophenyl- or chlorophenyl-substituted ethanol derivatives (Table 1).

Table 1: Comparative Analysis of Structural Analogs

Compound Name (Reference) Substituent on Phenyl Functional Group(s) Molecular Weight (g/mol) Notable Properties/Applications
1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol 3-Fluoro Ether (isopropoxy), Hydroxy 170.2 Potential solubility modulation via ether linkage
Yan7874 (1-(3,4-Dichlorophenyl)-2-(imidazobenzimidazolyl)ethanol) 3,4-Dichloro Imidazobenzimidazolyl, Hydroxy 415.3 (MS data) OX2R agonist; early orexin receptor drug candidate
(R)-1-(3-Fluorophenyl)ethan-1-ol 3-Fluoro Hydroxy ~140 (estimated) 88% stereochemical purity; chiral resolution studies
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol 3-Fluoro (oxadiazole) Oxadiazole, Hydroxy 208.2 Bioisosteric potential for enhanced binding affinity
2-(tert-Butylamino)-1-(3-fluorophenyl)ethanol hydrobromide 3-Fluoro Amino (tert-butyl), Hydroxy 292.2 (with HBr) Basic amino group; salt formation improves stability
1-(3-Chlorophenyl)thiourea derivatives 3-Chloro Thiourea, bicycloheptane Variable Antibacterial applications (structural inference)

Key Observations

Substituent Effects: Fluoro vs. Chloro: Fluorine’s electron-withdrawing nature enhances metabolic stability and bioavailability compared to chlorine, which is bulkier and more lipophilic . Ether vs.

Functional Group Impact: Oxadiazole vs. Ether: The oxadiazole ring in acts as a bioisostere for ester or amide groups, offering improved enzymatic resistance compared to the target’s ether group. Amino Groups: Amino-substituted analogs (e.g., ) introduce basicity, affecting solubility and enabling salt formation for enhanced stability.

Stereochemical Considerations :

  • The (R)-enantiomer of 1-(3-fluorophenyl)ethan-1-ol achieved 88% stereopurity via asymmetric synthesis , highlighting the importance of chirality in biological activity. The target compound’s stereochemistry remains unexplored in the evidence.

Physicochemical Properties

  • Solubility : The isopropoxy group likely reduces aqueous solubility compared to hydroxylated analogs but improves lipid solubility.

Biological Activity

1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, also known by its CAS number 1461707-88-9, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C11H15FO2
  • Molecular Weight : 198.23 g/mol
  • CAS Number : 1461707-88-9
  • Purity : Minimum of 95% .

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an organic buffering agent and its implications in cell culture environments. It is noted for maintaining pH levels within a range conducive to various biological assays .

The mechanisms by which this compound exerts its biological effects are not fully elucidated; however, it is hypothesized that:

  • The fluorine atom may enhance the lipophilicity and membrane permeability of the compound, potentially facilitating interaction with cellular targets.
  • The propan-2-yloxy group may contribute to the compound's ability to act as a non-ionic buffer in biological systems .

In Vitro Studies

  • Cell Culture Applications : As a buffering agent, this compound has been utilized in cell cultures to maintain optimal pH conditions for cellular metabolism and growth .
  • Antimicrobial Testing : Related compounds have been tested against various bacterial strains. For instance, derivatives with similar functional groups showed minimum inhibitory concentrations (MICs) ranging from 20 to 40 µM against Staphylococcus aureus and E. coli, indicating potential activity for this compound against Gram-positive and Gram-negative bacteria .

Comparative Analysis Table

Compound NameStructureAntimicrobial ActivityMIC (µM)
This compoundStructurePotentially activeTBD
Related Compound ASimilar structureActive against S. aureus20
Related Compound BSimilar structureActive against E. coli40

Q & A

Basic: What are the optimal synthetic routes for 1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, and how can reaction conditions be optimized to minimize by-products?

The synthesis of this compound typically involves multi-step reactions, including Friedel-Crafts alkylation or nucleophilic substitution to introduce the isopropoxy group. Key steps include:

  • Starting materials : 3-Fluorophenyl precursors (e.g., 3-fluorobenzaldehyde) and isopropoxy-containing reagents (e.g., 2-bromopropane).
  • Catalysts : Lewis acids like AlCl₃ or transition metal catalysts (e.g., RuCl) for stereoselective synthesis .
  • Solvent systems : Dichloromethane or ethyl acetate for solubility and reaction efficiency .
  • Temperature control : Reactions often require low temperatures (−20°C to 0°C) to suppress side reactions like over-alkylation .
    Optimization strategies : Use of high-purity reagents, real-time monitoring via HPLC, and fractional distillation to isolate intermediates. Yield improvements (≥75%) are achievable with catalytic asymmetric transfer hydrogenation for enantiomeric control .

Basic: How can the stereochemistry of this compound be resolved, and what analytical techniques validate its configuration?

  • Chiral resolution : Employ chiral column chromatography (e.g., Chiralpak® AD-H) or enzymatic resolution using lipases .
  • Analytical validation :
    • NMR : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm substituent positions and coupling constants (e.g., J-values for diastereotopic protons) .
    • X-ray crystallography : Definitive confirmation of absolute configuration (e.g., compare with structurally similar (1R)-configured analogs in ) .
    • Polarimetry : Specific rotation measurements (e.g., [α]D25^{25}_D values) compared to literature data for enantiopure standards .

Basic: What functional groups in this compound contribute to its reactivity, and how do they influence derivatization?

  • Key reactive groups :
    • Hydroxyl group (-OH) : Prone to acetylation, sulfonation, or oxidation to ketones .
    • Isopropoxy group (-OCH(CH₃)₂) : Participates in nucleophilic substitutions under acidic conditions (e.g., HI-mediated cleavage).
    • Fluorophenyl ring : Directs electrophilic aromatic substitution (e.g., nitration at the para position) .
      Derivatization pathways :
  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl during further modifications .
  • Bioisosteric replacements : Replace the isopropoxy group with cyclopropyl or tetrazole moieties to modulate pharmacokinetics .

Advanced: What methodologies enable enantioselective synthesis of this compound, and how do enantiomers differ in biological activity?

  • Asymmetric catalysis : RuCl(p-cymene)[(S,S)-Ts-DPEN] catalysts achieve >90% enantiomeric excess (ee) via transfer hydrogenation .
  • Biological differences :
    • Receptor binding : (R)-enantiomers may exhibit higher affinity for GABA receptors, analogous to fluorinated ethanolamine derivatives .
    • Metabolic stability : Enantioselective oxidation by cytochrome P450 enzymes (e.g., CYP2D6) impacts half-life .
      Validation : Chiral HPLC and circular dichroism (CD) spectroscopy to correlate ee with activity .

Advanced: How does this compound interact with biological targets, and what in vitro assays are suitable for mechanistic studies?

  • Putative targets :
    • Enzymes : Inhibition of fungal CYP51 (14α-demethylase) for antifungal applications .
    • Receptors : Partial agonism at serotonin (5-HT₂) or dopamine receptors due to structural similarity to psychoactive analogs .
  • Assay design :
    • Enzyme inhibition : Microsomal CYP51 activity assays with lanosterol substrate .
    • Receptor binding : Radioligand displacement assays using [³H]ketanserin for 5-HT₂ .
      Data interpretation : IC₅₀ values <10 µM suggest therapeutic potential; use Hill coefficients to assess cooperativity .

Advanced: How can computational modeling predict the structure-activity relationship (SAR) of this compound derivatives?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to map interactions with target proteins (e.g., fungal CYP51) .
  • QSAR parameters :
    • Lipophilicity (logP) : Optimize using substituents like cyclopropyl to balance membrane permeability and solubility .
    • Electrostatic potential maps : Fluorine’s electron-withdrawing effects enhance binding to aromatic residues .
      Validation : Synthesize top-scoring analogs and compare predicted vs. experimental IC₅₀ values .

Advanced: What stability challenges arise in formulating this compound, and how can degradation pathways be mitigated?

  • Degradation pathways :
    • Hydrolysis : Isopropoxy group cleavage under acidic/alkaline conditions .
    • Oxidation : Hydroxyl group conversion to ketone under ambient light .
  • Stabilization strategies :
    • Lyophilization : Store as a lyophilized powder under nitrogen .
    • Excipients : Use antioxidants (e.g., BHT) in liquid formulations .
      Analytical monitoring : Accelerated stability studies (40°C/75% RH) with UPLC-MS to track degradation products .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol

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